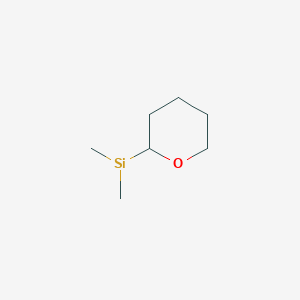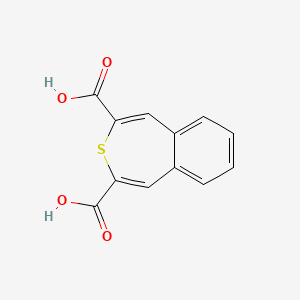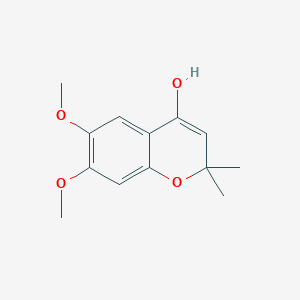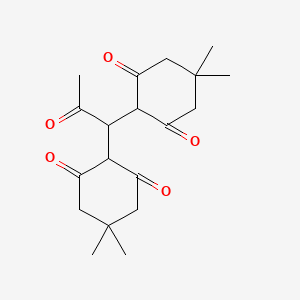
2,2'-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) is a chemical compound characterized by its unique structure, which includes two 5,5-dimethylcyclohexane-1,3-dione moieties connected by a 2-oxopropane bridge
Métodos De Preparación
The synthesis of 2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) typically involves a multi-step process. One common method includes the reaction of 5,5-dimethylcyclohexane-1,3-dione with a suitable reagent to introduce the 2-oxopropane bridge. This reaction is often catalyzed by acids such as acetic acid . The structure of the compound can be confirmed through spectral analysis and single crystal X-ray analysis .
Análisis De Reacciones Químicas
2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Aplicaciones Científicas De Investigación
2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) can be compared with other similar compounds such as:
2,2′-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione): This compound has a similar 2-oxopropane bridge but different substituents.
2,2′-(2-Oxopropane-1,3-diyl)diisoindoline-1,3-dione: Another compound with a 2-oxopropane bridge but different cyclic structures. The uniqueness of 2,2’-(2-Oxopropane-1,1-diyl)bis(5,5-dimethylcyclohexane-1,3-dione) lies in its specific structural arrangement and the resulting chemical properties.
Propiedades
Número CAS |
111837-89-9 |
|---|---|
Fórmula molecular |
C19H26O5 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
2-[1-(4,4-dimethyl-2,6-dioxocyclohexyl)-2-oxopropyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C19H26O5/c1-10(20)15(16-11(21)6-18(2,3)7-12(16)22)17-13(23)8-19(4,5)9-14(17)24/h15-17H,6-9H2,1-5H3 |
Clave InChI |
VJQXWENJOSHNBB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1C(=O)CC(CC1=O)(C)C)C2C(=O)CC(CC2=O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)

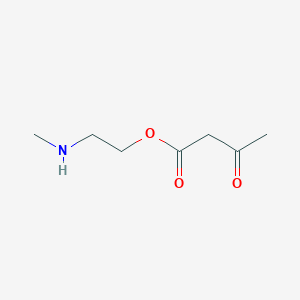
![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)
![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)

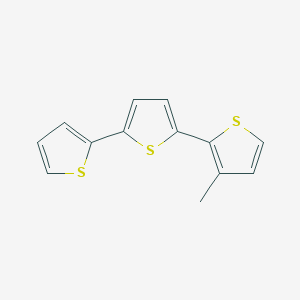

![2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile](/img/structure/B14314584.png)
